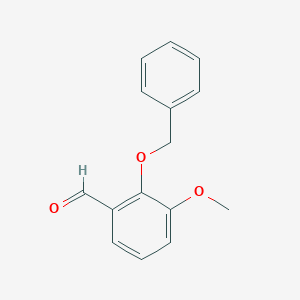

2-(Benzyloxy)-3-methoxybenzaldehyde

説明

Historical Context and Evolution of Research on Benzyl-o-vanillin Derivatives

The study of 2-(benzyloxy)-3-methoxybenzaldehyde is intrinsically linked to the broader research on vanillin (B372448) and its derivatives. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla bean extract, has long been a subject of scientific inquiry due to its pleasant aroma and diverse chemical reactivity. mdpi.com Early research focused on understanding the properties and reactions of vanillin and its isomers, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nist.govresearchgate.net

The introduction of the benzyl (B1604629) protecting group to the hydroxyl function of o-vanillin, yielding this compound, marked a significant step in the evolution of research in this area. chemicalbook.com This modification allows for selective reactions at other sites of the molecule, particularly the aldehyde group, without interference from the acidic phenolic proton. The synthesis of this compound is typically achieved through the reaction of o-vanillin with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com

Over time, research has expanded to include a wide array of benzyl-o-vanillin derivatives, driven by the quest for new molecules with specific biological activities and material properties. researchgate.net The exploration of different synthetic methodologies and the investigation of the chemical and physical properties of these derivatives have been central to this evolution. orientjchem.orgorgsyn.org

Significance of the this compound Scaffold in Contemporary Organic Chemistry Research

The this compound scaffold is a cornerstone in modern organic synthesis due to its utility as a versatile building block. sigmaaldrich.com The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and the formation of imines (Schiff bases) and other carbon-carbon and carbon-heteroatom bonds.

A key area of its application is in the synthesis of complex natural products and biologically active molecules. For instance, it has been utilized as a crucial intermediate in the total synthesis of various alkaloids and other pharmacologically relevant compounds. sigmaaldrich.com The strategic placement of the benzyloxy and methoxy (B1213986) groups influences the electronic and steric properties of the aromatic ring, enabling regioselective reactions and providing a foundation for creating diverse molecular architectures.

Furthermore, the compound is instrumental in the development of novel therapeutic agents. Research has shown that derivatives of this scaffold exhibit a range of biological activities, including potential anticancer properties. chemicalbook.com The ability to readily modify the core structure allows medicinal chemists to systematically explore structure-activity relationships and design compounds with enhanced potency and selectivity.

Research Trajectories and Future Directions in this compound Investigations

The future of research on this compound and its derivatives is poised for significant advancements. One promising trajectory lies in the development of more efficient and sustainable synthetic methods. This includes the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and energy consumption. researchgate.net

Another critical area of future investigation is the expansion of its applications in medicinal chemistry. The compound's role as a pharmacophore, a key structural feature responsible for a drug's biological activity, will continue to be explored for the development of new treatments for various diseases. chemicalbook.com This will involve the synthesis and biological evaluation of novel derivatives with diverse functionalities.

Furthermore, the unique photophysical and electronic properties of this scaffold open up possibilities in materials science. Research into the synthesis of polymers, dyes, and other functional materials derived from this compound could lead to the development of new technologies with applications in electronics, optics, and beyond. The continued study of its crystal structure and intermolecular interactions will also provide valuable insights for the rational design of new materials. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H14O3 | chemicalbook.comscbt.comuni.lu |

| Molecular Weight | 242.27 g/mol | chemicalbook.comscbt.comsigmaaldrich.com |

| CAS Number | 2011-06-5 | chemicalbook.comscbt.comsigmaaldrich.com |

| Melting Point | 44-46 °C | chemicalbook.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | KXBGOVZWCRLLOR-UHFFFAOYSA-N | sigmaaldrich.com |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description | Source |

| ¹³C NMR | Spectra available for structural elucidation. | spectrabase.com |

| Predicted Collision Cross Section | Values calculated for different adducts using CCSbase. | uni.lu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGOVZWCRLLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361452 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-06-5 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Utilization for 2 Benzyloxy 3 Methoxybenzaldehyde and Its Analogs

Classical O-Alkylation Approaches to 2-(Benzyloxy)-3-methoxybenzaldehyde Synthesis

The classical and most direct route to this compound is through the O-alkylation of 3-hydroxy-2-methoxybenzaldehyde (B43290). This method, a variation of the Williamson ether synthesis, involves the reaction of the hydroxyl group of the precursor with a benzylating agent.

Nucleophilic Substitution Mechanisms in O-Alkylation (S_N2)

The O-alkylation of 3-hydroxy-2-methoxybenzaldehyde with a benzyl (B1604629) halide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. pharmaxchange.infomasterorganicchemistry.com In this process, a base is first used to deprotonate the phenolic hydroxyl group of the precursor, forming a more nucleophilic phenoxide anion. pharmaxchange.infoucalgary.ca This anion then acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide in a concerted step. masterorganicchemistry.com This "backside attack" leads to the formation of the ether linkage and the displacement of the halide leaving group, resulting in an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com

The reaction rate is dependent on the concentration of both the phenoxide anion and the alkyl halide, characteristic of a second-order reaction. libretexts.org The efficiency of the S_N2 reaction is highest for primary alkyl halides like benzyl bromide, as there is less steric hindrance at the reaction center. masterorganicchemistry.com

Optimization of Reaction Conditions for Benzylation: Solvent, Base, and Temperature Parameters

The success of the O-alkylation reaction hinges on the careful optimization of several key parameters to maximize the yield of the desired product and minimize side reactions.

Solvent: The choice of solvent is critical. Aprotic solvents are often preferred for the etherification of phenols to avoid the solvation of the phenoxide ion, which would decrease its nucleophilicity. pharmaxchange.infotandfonline.com Solvents such as dimethylformamide (DMF) are commonly used. pharmaxchange.info The use of protic solvents can lead to hydrogen bonding with the phenoxide oxygen, shielding it and promoting undesired C-alkylation. pharmaxchange.info

Base: A variety of bases can be employed to generate the phenoxide anion. Strong bases like sodium hydroxide (B78521) (NaOH) and weaker bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used. tandfonline.comphasetransfercatalysis.com The choice of base can influence the reaction outcome; for instance, using NaOH can sometimes lead to a cleaner reaction with fewer byproducts compared to Na₂CO₃, which may promote the formation of bietherified products in diols. tandfonline.com The amount of base is also a crucial factor, with typically one equivalent being sufficient to deprotonate the phenol (B47542). phasetransfercatalysis.com

Temperature: The reaction temperature must be carefully controlled. While elevated temperatures can increase the reaction rate, they can also lead to undesired side reactions. For instance, in some alkylations, temperatures between 40–50°C can reduce reaction times but increase the risk of over-alkylation. Conversely, running the reaction at room temperature for extended periods might also lead to the formation of byproducts.

The following table summarizes the impact of reaction conditions on the O-alkylation of phenols:

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | Influences nucleophilicity of the phenoxide and can promote side reactions. | Aprotic solvents like DMF are often preferred. |

| Base | Deprotonates the phenol to form the active nucleophile. | Strong bases like NaOH or weaker carbonates like K₂CO₃ can be used. |

| Temperature | Affects reaction rate and the formation of byproducts. | Moderate temperatures are generally favored to balance reaction speed and selectivity. |

Substrate Scope and Limitations in O-Alkylation

The Williamson ether synthesis is a versatile method applicable to a wide range of phenols. However, the nature of the substituents on the phenolic ring can influence the reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the reaction. phasetransfercatalysis.com Conversely, electron-donating groups can enhance reactivity.

A significant limitation of O-alkylation is the potential for C-alkylation, where the alkyl group attaches to a carbon atom of the aromatic ring instead of the oxygen atom. pharmaxchange.inforesearchgate.net This competing reaction is more likely to occur under conditions that favor the resonance-stabilized phenolate (B1203915) anion, where the negative charge is delocalized onto the ring. pharmaxchange.info The choice of solvent plays a crucial role in directing the reaction towards either O- or C-alkylation. pharmaxchange.info

Advanced Synthetic Techniques for this compound and Derivatives

To improve the efficiency and environmental footprint of the synthesis of this compound and its analogs, more advanced techniques have been developed.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. readarticle.orgirjet.netijprdjournal.com The use of microwave irradiation can significantly enhance the rate of etherification reactions by efficiently and uniformly heating the reaction mixture. ijprdjournal.com This rapid heating can lead to a reduction in side product formation. readarticle.org For the synthesis of benzaldehyde (B42025) derivatives, microwave-assisted methods have been shown to be highly efficient. readarticle.org

The benefits of microwave-assisted synthesis are summarized in the table below:

| Feature | Advantage |

| Rapid Heating | Significantly reduces reaction times. ijprdjournal.com |

| Uniform Heating | Leads to better control over reaction conditions and potentially higher yields. ijprdjournal.com |

| Energy Efficiency | Shorter reaction times can result in lower energy consumption. ijprdjournal.com |

Catalytic Strategies in Etherification Reactions (e.g., Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) offers a highly effective method for conducting etherification reactions, particularly when the reactants are in different phases (e.g., a solid phenoxide salt and a liquid alkylating agent). tandfonline.comresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. tandfonline.comphasetransfercatalysis.com

This technique can lead to excellent yields of aromatic ethers under mild, often solvent-free conditions. tandfonline.comresearchgate.net The use of PTC can also enhance the selectivity of the reaction, for example, in the monoetherification of bisphenols. tandfonline.com The choice of the catalyst and the reaction conditions, such as the base and the absence of water, are critical for optimizing the reaction. phasetransfercatalysis.com For instance, using potassium carbonate as the base can help keep the reaction mixture dry, which is beneficial as water can decrease the reactivity of the phenoxide anion. phasetransfercatalysis.com

| Catalyst Type | Example | Role in Etherification |

| Quaternary Ammonium Salts | Tetrabutylammonium iodide | Transfers the phenoxide anion to the organic phase. phasetransfercatalysis.com |

| Polyethylene Glycols (PEGs) | PEG400 | Facilitates the reaction between the solid phenoxide and the liquid alkylating agent. tandfonline.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. wjpmr.comresearchgate.net Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. wjpmr.comresearchgate.net The twelve principles of green chemistry provide a framework for chemists to assess and improve the environmental performance of chemical syntheses. greenchemistry-toolkit.orgmun.ca

In the context of synthesizing this compound, several green chemistry principles can be applied. A key starting material for this compound is often o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is then protected with a benzyl group. The choice of reagents, solvents, and reaction conditions for this benzylation step, as well as for the synthesis of o-vanillin itself, offers opportunities for green improvements.

Key Green Chemistry Considerations:

Waste Prevention: Synthetic routes should be designed to minimize waste production. This can be achieved by optimizing reaction yields and reducing the number of synthetic steps, which also aligns with the principle of reducing unnecessary derivatization. nih.gov

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For instance, the benzylation of o-vanillin with benzyl chloride generates a chloride salt as a byproduct. Alternative methods with higher atom economy could be explored.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize hazardous solvents. Green approaches would favor the use of safer solvents like water, ethanol, or supercritical CO2, or even solvent-free conditions. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. greenchemistry-toolkit.org The use of microwave irradiation or mechanochemistry can sometimes accelerate reactions and reduce energy requirements compared to conventional heating. nih.gov

Use of Renewable Feedstocks: o-Vanillin can be derived from lignin, a component of biomass, which represents a renewable feedstock. greenchemistry-toolkit.org Utilizing bio-based starting materials reduces the reliance on petrochemicals.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. wjpmr.com For example, employing a phase-transfer catalyst for the benzylation reaction can improve efficiency and reduce the amount of solvent needed.

The following table illustrates a hypothetical comparison between a traditional and a greener synthetic approach for the benzylation of o-vanillin.

| Feature | Traditional Method | Greener Approach |

| Solvent | Dichloromethane, Pyridine | Ethanol, Water |

| Base | Stoichiometric strong base (e.g., NaOH) | Catalytic amount of a milder base |

| Energy Input | Prolonged heating under reflux | Microwave irradiation or ambient temperature with a catalyst |

| Byproducts | Significant solvent and salt waste | Reduced solvent waste, potentially recyclable catalyst |

By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Synthesis of Substituted this compound Analogs

Regioselective Functionalization of the Aromatic Core

The regioselective functionalization of the aromatic core of this compound is governed by the directing effects of the three substituents on the benzene (B151609) ring: the benzyloxy group, the methoxy (B1213986) group, and the aldehyde group. The benzyloxy and methoxy groups are ortho, para-directing and activating, while the aldehyde group is meta-directing and deactivating. The interplay of these effects determines the position of substitution in electrophilic aromatic substitution reactions.

Given the positions of the existing groups, the C4, C5, and C6 positions are available for functionalization. The C6 position is sterically hindered by the adjacent benzyloxy group. The C4 and C5 positions are the most likely sites for substitution. The strong activating and ortho, para-directing nature of the oxygenated substituents at C2 and C3 would primarily direct incoming electrophiles to the C4 and C6 positions. However, the deactivating effect of the aldehyde group at C1 would disfavor substitution at the ortho (C6) and para (C4) positions relative to it. The C5 position is meta to the aldehyde, which is electronically favorable for this substituent, but it is also meta to the activating alkoxy groups. Therefore, the precise regioselectivity can be complex and may require careful optimization of reaction conditions.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that might otherwise be difficult to control. diva-portal.org In this approach, a metalating agent like an organolithium reagent would coordinate to one of the oxygenated substituents, directing deprotonation to an adjacent position. However, the presence of the electrophilic aldehyde group would likely require its prior protection as an acetal (B89532) to prevent side reactions.

The following table summarizes the potential outcomes of regioselective functionalization reactions on the aromatic core of this compound.

| Reaction Type | Reagent/Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro and/or 6-Nitro derivatives |

| Halogenation | Br₂/FeBr₃ | 4-Bromo and/or 6-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely complex mixture or reaction at the benzyloxy group |

| Directed ortho-Metalation (with protected aldehyde) | 1. s-BuLi, TMEDA 2. Electrophile (E⁺) | 4-Substituted derivative |

Synthetic Routes to Halogenated Derivatives

The synthesis of halogenated derivatives of this compound can be achieved through electrophilic aromatic substitution. researchgate.net The regioselectivity of halogenation will be influenced by the directing effects of the substituents as discussed previously.

Direct bromination or chlorination using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely lead to substitution at the most activated positions of the ring, primarily the C4 and C6 positions. The use of milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can sometimes offer better control and selectivity.

For the introduction of iodine, a mixture of iodine and an oxidizing agent (e.g., nitric acid or iodic acid) is often effective. Fluorination is typically achieved using specialized electrophilic fluorinating agents like Selectfluor.

The table below outlines potential synthetic routes to halogenated derivatives.

| Halogen | Reagent(s) | Potential Product(s) |

| Chlorine | Cl₂, AlCl₃ or NCS | 4-Chloro-2-(benzyloxy)-3-methoxybenzaldehyde and/or 6-Chloro-2-(benzyloxy)-3-methoxybenzaldehyde |

| Bromine | Br₂, FeBr₃ or NBS | 4-Bromo-2-(benzyloxy)-3-methoxybenzaldehyde and/or 6-Bromo-2-(benzyloxy)-3-methoxybenzaldehyde |

| Iodine | I₂, HNO₃ | 4-Iodo-2-(benzyloxy)-3-methoxybenzaldehyde and/or 6-Iodo-2-(benzyloxy)-3-methoxybenzaldehyde |

Incorporation of Oxygenated Functionalities

Introducing additional oxygenated functionalities, such as hydroxyl or methoxy groups, onto the aromatic ring of this compound can be accomplished through several synthetic strategies. researchgate.net

One common method is electrophilic hydroxylation. This can be challenging to achieve directly with high selectivity. An alternative is to first introduce a nitro group, which can then be reduced to an amine, followed by diazotization and hydrolysis to a hydroxyl group.

Another approach is the Baeyer-Villiger oxidation of the aldehyde group to a formate (B1220265) ester, which can then be hydrolyzed to a phenol. This would introduce a hydroxyl group at the C1 position, with the original aldehyde carbon being lost. Subsequent functionalization of the resulting phenol could then be performed.

If a halogenated derivative is prepared first, it may be possible to introduce a hydroxyl or methoxy group via nucleophilic aromatic substitution, although this typically requires strong activation by electron-withdrawing groups or the use of metal catalysis (e.g., Buchwald-Hartwig or Ullmann condensation reactions).

The following table presents possible strategies for incorporating additional oxygenated functionalities.

| Desired Functionality | Position | Potential Synthetic Strategy |

| Hydroxyl | C4 or C6 | Nitration → Reduction → Diazotization → Hydrolysis |

| Hydroxyl | C1 (replacing CHO) | Baeyer-Villiger oxidation → Hydrolysis |

| Methoxy | C4 or C6 | From the corresponding hydroxyl derivative via Williamson ether synthesis (e.g., CH₃I, base) |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 3 Methoxybenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, characterized by an electrophilic carbonyl carbon and a slightly acidic alpha-hydrogen. Its position on the aromatic ring, flanked by two bulky ether groups, influences its accessibility and reactivity.

The aldehyde group of 2-(benzyloxy)-3-methoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-3-methoxybenzoic acid. This transformation is a common step in the synthesis of more complex molecules. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule. Mild oxidizing agents are often preferred to avoid cleavage of the benzyl (B1604629) ether.

Common laboratory reagents for this conversion include potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, or the Jones reagent (CrO₃ in sulfuric acid and acetone). For substrates sensitive to harsh conditions, milder oxidants like silver oxide (Ag₂O), as used in the Tollens' reagent, can be employed. This particular reaction is also a classic qualitative test for aldehydes.

Table 1: Common Oxidizing Agents for the Aldehyde to Carboxylic Acid Transformation

| Reagent | Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic (NaOH or KOH), heat; then H₃O⁺ | Strong oxidant, can cleave other functional groups if not controlled. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temperature | Strong oxidant, acidic conditions. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heat | Mild oxidant, useful for selective oxidation. Forms a silver mirror. |

The mechanism for oxidation typically involves the initial formation of a hydrate by the addition of water to the aldehyde, which is then oxidized by the chosen reagent to yield the carboxylic acid.

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, [2-(benzyloxy)-3-methoxyphenyl]methanol. This is a fundamental transformation that converts the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening pathways for further functionalization.

The most common and effective reagents for this reduction are metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones in protic solvents like methanol or ethanol. For a more potent option, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent like tetrahydrofuran (THF), followed by a careful aqueous workup. Both reagents work by the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 2: Common Reducing Agents for the Aldehyde to Alcohol Transformation

| Reagent | Solvent | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective. Safe to use in protic solvents. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful reducing agent. Reacts violently with water and protic solvents. |

The electrophilic nature of the carbonyl carbon in the aldehyde group makes it susceptible to attack by a wide range of nucleophiles. uomustansiriyah.edu.iq These nucleophilic addition reactions are a cornerstone of carbon-carbon bond formation. The presence of both an electron-donating methoxy (B1213986) group and a benzyloxy group on the ring increases electron density, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, it remains highly reactive towards strong nucleophiles.

Key examples of nucleophilic addition include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by acidic workup produces secondary alcohols. For example, reacting this compound with methylmagnesium bromide would yield 1-[2-(benzyloxy)-3-methoxyphenyl]ethanol.

Organolithium Reactions: Organolithium reagents (R-Li) react similarly to Grignard reagents to form secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from NaCN and an acid, results in the formation of a cyanohydrin, 2-[2-(benzyloxy)-3-methoxyphenyl]-2-hydroxyacetonitrile. This introduces a new carbon atom and a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions Involving the Benzyloxy and Methoxy Ethers

The two ether groups, benzyloxy and methoxy, are generally stable and act as protecting groups for the hydroxyl functions. However, they can be cleaved under specific conditions, and they strongly influence the reactivity of the aromatic ring.

The selective cleavage of ether groups is crucial in multi-step synthesis. The benzyloxy group and the methoxy group exhibit different labilities, which allows for selective deprotection.

The benzyloxy group is most commonly removed by catalytic hydrogenation. chemicalforums.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This process is typically clean and high-yielding, producing 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and toluene as a byproduct. This method is mild and generally does not affect the methoxy group or the aldehyde. Alternatively, strong Lewis acids like boron trichloride (BCl₃) can achieve chemoselective debenzylation under mild conditions, tolerating many other functional groups. leah4sci.com

The methoxy group , in contrast, is much more robust. Cleavage of this aryl methyl ether requires harsh conditions, typically involving strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr) at high temperatures. These conditions would also cleave the more labile benzyl ether. This difference in reactivity allows for the selective removal of the benzyl group while leaving the methyl group intact.

Table 3: Deprotection Strategies for Ether Groups

| Ether Group | Reagent(s) | Conditions | Product from this compound |

|---|---|---|---|

| Benzyloxy | H₂, Pd/C | Methanol or Ethyl Acetate, room temp. | 2-Hydroxy-3-methoxybenzaldehyde |

| Benzyloxy | BCl₃·SMe₂ | Dichloromethane, low temp. | 2-Hydroxy-3-methoxybenzaldehyde |

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are dictated by the directing effects of the substituents on the benzene (B151609) ring. oneonta.eduwikipedia.org In this compound, three groups influence the position of incoming electrophiles:

-CHO (Aldehyde): A deactivating group that directs incoming electrophiles to the meta position (C5).

-OCH₂Ph (Benzyloxy): A strongly activating group that directs to the ortho and para positions (C1, C3, C5).

-OCH₃ (Methoxy): A strongly activating group that directs to the ortho and para positions (C2, C4, C6).

The directing effects of the strongly activating ether groups overwhelm the deactivating effect of the aldehyde. leah4sci.commasterorganicchemistry.comyoutube.com Therefore, substitution is expected to occur at the positions activated by the benzyloxy and methoxy groups. Analyzing the available positions (C4, C5, C6):

Position C4: Is ortho to the methoxy group.

Position C5: Is para to the benzyloxy group and meta to the aldehyde.

Position C6: Is para to the methoxy group.

All three positions are activated. However, the C6 position is sterically hindered by the adjacent aldehyde group. The C4 and C5 positions are the most likely sites for electrophilic attack. For example, nitration of the closely related isomer, 3-(benzyloxy)-4-methoxybenzaldehyde, occurs at the position ortho to the benzyloxy group, demonstrating the powerful directing effect of these activating groups. chemicalforums.com Therefore, for this compound, substitution is strongly favored at the positions activated by the ether functionalities, primarily C4 and C5.

Nitration Reactions of Benzyloxy-Substituted Benzaldehydes

The nitration of benzaldehyde derivatives is a classic example of an electrophilic aromatic substitution reaction. The position of the incoming nitro group is directed by the substituents already present on the aromatic ring. In the case of benzyloxy-substituted benzaldehydes, the alkoxy groups (benzyloxy and methoxy) are ortho-, para-directing and activating, while the aldehyde group is a meta-directing deactivator.

Research on isomers such as 3-(Benzyloxy)-4-methoxybenzaldehyde and 4-(Benzyloxy)-3-methoxybenzaldehyde demonstrates a facile nitration process. chemicalforums.com When these compounds are treated with concentrated nitric acid at temperatures between 0°C and 15°C, the corresponding nitro derivatives are formed in high yields (91-93%). chemicalforums.com The reaction proceeds by adding the benzaldehyde derivative to the nitric acid, followed by stirring for a short period. The product is then precipitated by pouring the reaction mixture into ice water. chemicalforums.com

For this compound, the powerful activating and ortho, para-directing effects of the benzyloxy and methoxy groups at positions 2 and 3 would compete with the deactivating, meta-directing effect of the aldehyde group. The positions ortho and para to the activating groups are C4, C6, and C5 respectively. The C1 position is occupied by the aldehyde, C2 by the benzyloxy, and C3 by the methoxy group. The aldehyde group directs incoming electrophiles to the C5 position. Therefore, the substitution pattern on the resulting product will be determined by the interplay of these electronic effects. Given the strong activation from the alkoxy groups, nitration is expected to occur readily.

Table 1: Nitration of Benzyloxy-Substituted Benzaldehydes chemicalforums.com

| Starting Material | Reagent | Conditions | Product | Yield |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | Conc. HNO₃ | 0°C to 15°C, 40 min | 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde | 93% |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | Conc. HNO₃ | 0°C to 15°C, 40 min | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | 91% |

Coupling Reactions and Heterocyclic Annulation

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wordpress.comnih.gov The Suzuki-Miyaura coupling, in particular, joins an organoboron compound with an organohalide or triflate and is noted for its mild conditions and tolerance of various functional groups. nih.govnih.gov

While direct Suzuki-Miyaura coupling of this compound would require prior conversion to a halide or triflate, related iodo-benzyloxy-benzaldehydes are effective substrates for this transformation. semanticscholar.org These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) or systems generated in situ from palladium(II) acetate and a phosphine ligand. wordpress.comsemanticscholar.org The choice of base (e.g., cesium carbonate, potassium phosphate) and solvent (e.g., dimethylformamide, dimethoxyethane) is crucial for achieving high yields. semanticscholar.org This methodology allows for the synthesis of complex biaryl structures by coupling the benzaldehyde core with various aryl or heteroaryl boronic acids. semanticscholar.org

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Substrate | Iodo-benzyloxy-benzaldehydes | Electrophilic partner |

| Coupling Partner | Aryl/Heteroaryl boronic acids | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine | Facilitates oxidative addition and reductive elimination |

| Base | Cs₂CO₃, K₃PO₄ | Promotes transmetalation |

| Solvent | DMF, Toluene, DME | Reaction medium |

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. scispace.comunair.ac.id This reaction is a reliable method for C-C bond formation. univ-ovidius.ro

In this context, this compound can serve as the aldehyde component. The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst. univ-ovidius.rorasayanjournal.co.in The mechanism involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield the stable, conjugated chalcone structure. This method provides a straightforward route to a diverse range of chalcones derived from this compound, which are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds. scispace.com

Wittig and Wittig-Horner Reactions

The Wittig and Wittig-Horner (also known as Horner-Wadsworth-Emmons) reactions are fundamental methods for olefination, converting aldehydes and ketones into alkenes. wpmucdn.comnih.gov

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium salt with a strong base. nih.govyoutube.com This ylide attacks the carbonyl carbon of this compound to form a betaine intermediate, which then collapses through an oxaphosphetane to yield the alkene and a phosphine oxide byproduct. wpmucdn.com

The Wittig-Horner reaction employs a phosphonate carbanion, which is more nucleophilic than a typical Wittig ylide and often leads to higher E-selectivity in the resulting alkene. organic-chemistry.org The water-soluble phosphate byproduct of the Wittig-Horner reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying purification. organic-chemistry.org Both reactions provide an efficient means of converting the formyl group of this compound into a variety of substituted vinyl groups.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are an important class of heterocyclic compounds that can be synthesized by the condensation of an o-phenylenediamine with an aldehyde. semanticscholar.orgorganic-chemistry.org The reaction of this compound with an o-phenylenediamine derivative leads to the formation of a 2-substituted benzimidazole.

The synthesis of 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole has been reported. researchgate.net The reaction typically involves heating the aldehyde and the diamine in a suitable solvent. The mechanism proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring system. semanticscholar.orgresearchgate.net

Synthesis of Triazolo[4,3-a]pyridines via Oxidative Cyclization

The synthesis of fused heterocyclic systems like researchgate.netechemi.commdpi.comtriazolo[4,3-a]pyridines can be achieved starting from aldehydes. organic-chemistry.org A common strategy involves a two-step process where the aldehyde is first condensed with 2-hydrazinopyridine to form a hydrazone intermediate. mdpi.comresearchgate.net

This hydrazone is then subjected to an oxidative cyclization to form the fused triazole ring. mdpi.com Various oxidizing agents can be employed for this step, including sodium hypochlorite, which offers a greener alternative to heavy metal-based oxidants. mdpi.comresearchgate.net The reaction of this compound with 2-hydrazinopyridine would yield the corresponding hydrazone, which upon oxidative cyclization, would produce 3-[2-(benzyloxy)-3-methoxyphenyl]- researchgate.netechemi.commdpi.comtriazolo[4,3-a]pyridine. This method provides a direct entry into this important heterocyclic scaffold. mdpi.com

Table 3: Synthesis of a researchgate.netechemi.commdpi.comtriazolo[4,3-a]pyridine Derivative mdpi.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Hydrazone Formation | 4-Benzyloxy-3-methoxybenzaldehyde, 2-Hydrazinopyridine | Ethanol, Acetic acid | Hydrazone Intermediate |

| 2. Oxidative Cyclization | Hydrazone Intermediate | Sodium hypochlorite, Ethanol, Room Temp, 3h | 3-(4-(Benzyloxy)-3-methoxyphenyl)- researchgate.netechemi.commdpi.comtriazolo[4,3-a]pyridine (73% yield) |

Synthesis of Benzofuran (B130515) Derivatives

One of the notable applications of benzyloxybenzaldehydes, including this compound, is in the synthesis of 2-arylbenzofurans. A general and established method involves the intramolecular cyclization of substituted benzyloxybenzaldehydes. In this approach, the benzyloxybenzaldehyde precursor, where the ortho position to the aldehyde is unsubstituted, undergoes reaction under basic conditions to yield the corresponding 2-arylbenzofuran.

The reaction can be carried out using different base and solvent systems. For instance, refluxing the benzyloxybenzaldehyde with sodium methoxide in dimethylformamide (DMF) facilitates the cyclization. An alternative procedure involves heating the starting material with potassium carbonate in methanol. These methods provide a pathway to the core benzofuran structure, which is a significant scaffold in medicinal chemistry and materials science.

Table 1: General Conditions for Synthesis of 2-Arylbenzofurans from Benzyloxybenzaldehydes

| Reagents | Solvent | Condition | Product |

| Sodium Methoxide | DMF | Reflux | 2-Arylbenzofuran |

| Potassium Carbonate | Methanol | Reflux | 2-Arylbenzofuran |

This table outlines general methodologies applicable to the synthesis of 2-arylbenzofurans from benzyloxybenzaldehyde precursors.

Mechanistic Elucidation of Key Transformations

The aldehyde functional group in this compound allows it to participate in a variety of powerful carbon-carbon bond-forming reactions. The mechanisms of these transformations often involve a polarity reversal, or umpolung, of the aldehyde's carbonyl carbon.

Detailed Reaction Pathway Analysis (e.g., Stetter and Benzoin Reactions)

Stetter Reaction

The Stetter reaction is a conjugate addition (a 1,4-addition) of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. irapa.orgnih.gov The reaction is typically catalyzed by N-heterocyclic carbenes (NHCs), which are often generated in situ from thiazolium or triazolium salts, or by cyanide ions. irapa.org

The key mechanistic feature is the umpolung of the aldehyde. The typically electrophilic carbonyl carbon of this compound is converted into a nucleophilic acyl anion equivalent. nih.gov The catalytic cycle proceeds as follows:

Catalyst Addition: The nucleophilic catalyst (e.g., an NHC ylide) attacks the aldehyde's carbonyl carbon.

Intermediate Formation: This addition leads to the formation of a key tetrahedral intermediate, known as the Breslow intermediate. irapa.org

Nucleophilic Attack: The Breslow intermediate, now acting as a nucleophile, attacks the β-carbon of the Michael acceptor.

Proton Transfer & Elimination: Subsequent proton transfer and elimination of the catalyst regenerates the active catalyst and yields the 1,4-dicarbonyl product.

The Stetter reaction is advantageous because it forms synthetically valuable 1,4-dicarbonyl compounds, and its final step is generally irreversible. irapa.org

Benzoin Reaction

The Benzoin reaction (also known as benzoin condensation) is a related transformation that involves the coupling of two aldehydes to form an α-hydroxy ketone, known as an acyloin. wikipedia.orgorganic-chemistry.org Similar to the Stetter reaction, it is catalyzed by nucleophiles like cyanide or NHCs and proceeds via the Breslow intermediate. wikipedia.org

The key difference lies in the electrophile that the Breslow intermediate attacks:

Intermediate Formation: The first steps involving catalyst addition to one molecule of this compound to form the Breslow intermediate are identical to the Stetter reaction.

Nucleophilic Attack: In the absence of a Michael acceptor, the nucleophilic Breslow intermediate attacks the carbonyl carbon of a second molecule of the aldehyde (a 1,2-addition).

Proton Transfer & Elimination: A proton transfer followed by the elimination of the catalyst yields the benzoin product.

The Benzoin condensation is a reversible reaction and often competes with the Stetter reaction when both an aldehyde and a Michael acceptor are present. irapa.org However, because the Stetter reaction is typically irreversible, it often leads to the thermodynamically more stable product. irapa.org

Intermediate Characterization and Stabilization

The central reactive species in both the Stetter and Benzoin reactions is the Breslow intermediate . This acyl anion equivalent is generated by the addition of an NHC or cyanide catalyst to the aldehyde. irapa.org

Formation and Stabilization of the Breslow Intermediate:

When a thiazolium salt is used as a precatalyst, a base is required to deprotonate the salt, forming the highly nucleophilic NHC ylide. This ylide then adds to the carbonyl carbon of this compound. The resulting tetrahedral adduct can then be deprotonated at the former aldehyde carbon to form the Breslow intermediate.

This intermediate is an enamine-like species and is stabilized by the electron-withdrawing nature of the catalyst's heterocyclic ring (e.g., the positively charged nitrogen in the thiazolium ring). This stabilization is crucial as it allows the normally electrophilic carbonyl carbon to act as a nucleophile without being prohibitively high in energy. The ability of the catalyst to effectively stabilize this intermediate is key to the success of both the Stetter and Benzoin reactions. organic-chemistry.org

While the crystal structure of potential synthetic intermediates like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde has been reported in the context of other synthetic goals, detailed spectroscopic or crystallographic characterization of the transient Breslow intermediate derived specifically from this compound is not available in the literature. nih.gov Its existence and role are inferred from extensive mechanistic studies on a wide range of other aromatic aldehydes. nih.gov

Applications of 2 Benzyloxy 3 Methoxybenzaldehyde in Complex Organic Synthesis

Building Block for Natural Product Synthesis

The unique substitution pattern of 2-(Benzyloxy)-3-methoxybenzaldehyde makes it a theoretically attractive starting material for the synthesis of various natural products. However, its application in the total synthesis of specific, complex lignans (B1203133) and neolignans is nuanced, with its deprotected precursor, o-vanillin, often being more directly utilized.

(-)-Talaumidin is a 2,5-biaryl-3,4-dimethyltetrahydrofuran lignan (B3055560) that has garnered interest due to its significant neurotrophic activities, including the promotion of neurite-outgrowth and neuroprotection. researchgate.netcornell.edu The synthesis of its complex core, featuring four contiguous chiral centers, has been the subject of multiple research efforts. researchgate.netcornell.eduacs.orgacs.org These syntheses often employ sophisticated strategies such as the Evans asymmetric aldol (B89426) reaction, diastereoselective hydroboration, and Friedel–Crafts arylation to control the stereochemistry. researchgate.netacs.org

While various aldehydes are used as starting materials in these synthetic routes, the use of this compound for the total synthesis of (-)-Talaumidin is not prominently documented in the scientific literature. Instead, syntheses have been reported starting from different aromatic aldehydes that correspond to the aryl groups required in the final lignan structure.

Ailanthoidol is a 2-arylbenzofuran neolignan isolated from traditional Chinese herbal medicines like Zanthoxylum ailanthoides. nih.govthieme-connect.com It is part of a class of benzofuran (B130515) compounds noted for their interesting pharmacological activities. thieme-connect.com Several total syntheses of Ailanthoidol have been developed, often focusing on the efficient construction of the core benzofuran ring system. nih.govthieme-connect.com

Key strategies in these syntheses include Stille coupling reactions, Sonogashira couplings, and intramolecular McMurry reactions. nih.govthieme-connect.com Published synthetic routes for Ailanthoidol typically commence with commercially available, halogenated phenols such as 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) or vanillin (B372448), which are then elaborated to form the benzofuran structure. nih.govacs.orgacs.org A synthetic pathway beginning directly with this compound to produce Ailanthoidol has not been a reported strategy in the primary literature.

The core structure of this compound, also known as benzyl-o-vanillin, serves as an important pharmacophore in drug discovery and has been used as a template to generate analogues of biologically active molecules. researchgate.net The parent compound itself exhibits anti-proliferative activity against HL-60 leukemia cancer cells by disrupting mitochondrial function and arresting the cell cycle at the G2/M phase. researchgate.net This inherent cytotoxicity has prompted researchers to design and synthesize a variety of structural analogues to better understand the features necessary to enhance this anticancer activity. researchgate.net By systematically modifying the substitution pattern on the benzaldehyde (B42025) and benzyl (B1604629) rings, chemists can create libraries of related compounds, effectively generating analogues that can be screened for improved potency and selectivity.

Intermediate in Pharmaceutical and Medicinal Agent Synthesis

The utility of this compound is particularly pronounced in medicinal chemistry, where it functions as a key precursor for heterocyclic scaffolds and as a starting point for the synthesis of lead compounds for drug discovery programs, especially in oncology.

Heterocyclic structures are at the core of a vast number of pharmaceuticals. This compound is a valuable precursor for several important heterocyclic systems.

One direct application is in the synthesis of benzimidazoles . The reaction of this compound with benzene-1,2-diamine leads to the formation of 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. researchgate.net This benzimidazole (B57391) derivative is a subject of interest for its own potential biological activities. researchgate.net

Furthermore, the compound serves as a protected source of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) . The benzyl group can be removed under standard deprotection conditions, unmasking the reactive phenol (B47542). This o-vanillin is then used in subsequent reactions to build more complex heterocyclic systems. For example, it is a key reagent in the synthesis of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines . nih.gov In this multi-step synthesis, various substituted thiazolo[3,2-a]pyrimidine hydrochlorides are reacted with o-vanillin in the presence of a catalytic amount of pyrrolidine (B122466) to yield the target benzylidene derivatives, which are investigated for their cytotoxic activity. nih.gov

This compound has been identified as a valuable lead compound in the search for new anticancer agents. researchgate.net Preliminary studies revealed its moderate cytotoxicity against leukemia cell lines, which spurred further investigation and derivatization to improve its therapeutic potential. researchgate.netresearchgate.net

Research has focused on synthesizing a series of benzyloxybenzaldehyde derivatives to establish clear structure-activity relationships (SAR). nih.gov In a key study, this compound and its analogues were prepared and tested for their anticancer activity against the human leukemia HL-60 cell line. nih.gov This work identified that compounds with specific substitutions, such as 2-[(3-methoxybenzyl)oxy]benzaldehyde, were significantly more potent. nih.gov The mechanism of action for these active compounds was determined to be the induction of apoptosis and cell cycle arrest at the G2/M phase, which was associated with the loss of mitochondrial membrane potential. nih.gov

The development of the benzimidazole derivative, 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP), and a further N-alkylated derivative (2XP) from this compound highlights its role as a starting material for more complex drug candidates. researchgate.net These derivatives were found to induce cell death in the U937 leukemic cell line through a DNA fragmentation pathway, demonstrating how the foundational structure of benzyl-o-vanillin can be elaborated into more potent and mechanistically distinct anticancer agents. researchgate.net

Table of Anticancer Activity for 2-(Benzyloxy)benzaldehyde (B185962) Derivatives

| Compound Name | Structure | Cell Line | Reported Activity |

| 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | HL-60 | Significant activity at 1-10 µM. nih.gov |

| This compound (Benzyl-o-vanillin) | C₁₅H₁₄O₃ | HL-60, U937 | Moderately cytotoxic; induces G2/M arrest and apoptosis. researchgate.netresearchgate.net |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | HL-60 | Significant activity at 1-10 µM. nih.gov |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | C₁₅H₁₄O₃ | HL-60 | Significant activity at 1-10 µM. nih.gov |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | C₁₅H₁₄O₃ | HL-60 | Most potent derivative in the series. nih.gov |

| 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) | C₂₁H₁₈N₂O₂ | U937 | Induces cell death via intrinsic caspase 9 activation. researchgate.net |

| N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP) | C₃₆H₃₂N₂O₄ | U937 | Induces cell death via intrinsic caspase 9 activation. researchgate.net |

Role in the Construction of Multifunctional Therapeutics

This compound, also known as benzyl-o-vanillin, has been identified as a significant precursor in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. chemicalbook.com This compound serves as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in drug discovery. chemicalbook.com Research has highlighted its role as a key reagent in the synthesis of new anticancer drugs. chemicalbook.com

Specifically, this compound has demonstrated anti-proliferative activity against HL-60 leukemia cancer cells, indicating its potential in oncology research. chemicalbook.com The synthesis of this key intermediate is typically achieved through the reaction of o-vanillin with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as tetra-n-butylammonium iodide. chemicalbook.com The structural arrangement of this compound, particularly the spatial relationship between its two benzene (B151609) rings, is a subject of study, with crystal structure analysis revealing that all its oxygen atoms are involved in intra- and intermolecular hydrogen bonding. chemicalbook.com This structural characteristic is crucial for its interaction with biological targets.

While research into its therapeutic applications is ongoing, its established anti-proliferative effects underscore its importance as a building block for more complex, multifunctional therapeutic molecules.

Emerging Applications in Material Science

The unique combination of a reactive aldehyde group, a bulky benzyloxy group, and a methoxy (B1213986) substituent on the aromatic ring of this compound suggests its potential utility in the field of material science. While specific research on this compound for advanced materials is nascent, its structural analogues and the general reactivity of benzaldehydes provide a basis for exploring its emerging applications.

Synthesis of Functionalized (Benz)aldehydes for Advanced Materials

The synthesis of functionalized benzaldehydes is a cornerstone for creating advanced materials with tailored properties. Benzaldehyde derivatives are used as precursors for a wide range of materials, from polymers to specialized coatings. While direct applications of this compound in this area are not yet widely reported, the synthetic methodologies used to produce it and related compounds are relevant. For instance, the synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is a well-established process. chemicalbook.comnih.gov

The modification of benzaldehydes is a key strategy in developing new materials. For example, fluorinated benzaldehyde building blocks are employed in drug discovery and medicinal chemistry research due to the unique properties fluorine imparts to molecules. ossila.com Although not a direct application of the title compound, this illustrates the principle of functionalization. The aldehyde group itself is highly versatile, allowing for transformations into a variety of other functional groups, which can then be used to build larger, more complex material structures.

Preparation of Corrosion-Inhibiting Schiff Bases

A significant area of application for functionalized benzaldehydes is in the preparation of Schiff bases for corrosion inhibition. Schiff bases, compounds containing a carbon-nitrogen double bond (imine group), are excellent corrosion inhibitors because they can form a protective adsorbed layer on a metal's surface. aspur.rsjocpr.com This barrier shields the metal from corrosive agents present in the environment, such as acids. jocpr.com

The effectiveness of a Schiff base as a corrosion inhibitor is heavily influenced by the molecular structure of the aldehyde and amine precursors. jocpr.com The presence of heteroatoms (like oxygen and nitrogen) and π-electrons in aromatic rings enhances the molecule's ability to adsorb onto the metal surface. aspur.rsnih.gov

While direct studies on Schiff bases derived from this compound are limited, the structural features of this molecule make it a promising candidate for this application.

The imine group (-CH=N-) formed during the Schiff base reaction is crucial for coordinating with metal ions on the surface. nih.gov

The oxygen atoms in the methoxy (-OCH3) and benzyloxy (-OCH2C6H5) groups provide additional sites with lone pair electrons that can bond with the metal. nih.gov

The multiple aromatic rings contribute a high density of π-electrons, further strengthening the adsorption process. aspur.rs

Research on Schiff bases from structurally similar aldehydes, such as 2-methoxybenzaldehyde (B41997), has demonstrated effective corrosion inhibition on mild steel in acidic environments. nih.gov The inhibition efficiency of these related compounds increases with higher concentrations, indicating the formation of a robust protective film. nih.gov It is therefore reasonable to extrapolate that Schiff bases synthesized from this compound would exhibit similar or potentially enhanced corrosion-inhibiting properties due to the additional benzyloxy group.

Data on this compound and Related Compounds

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₄O₃ | chemicalbook.com |

| Molecular Weight | 242.27 g/mol | chemicalbook.com |

| CAS Number | 2011-06-5 | chemicalbook.com |

| Melting Point | 44-46 °C | chemicalbook.com |

| Appearance | Solid | - |

| Synonyms | Benzyl-o-vanillin | chemicalbook.com |

Table 2: Research Findings on Corrosion Inhibition by Schiff Bases Derived from Benzaldehydes

| Inhibitor Type | Metal | Corrosive Medium | Key Findings | Source(s) |

| Schiff bases of 2-methoxybenzaldehyde | Mild Steel | 0.1 M HCl | Inhibition efficiency increases with inhibitor concentration. Adsorption of the inhibitor on the metal surface is the primary mechanism. | nih.gov |

| General Schiff bases | Iron, Aluminum, Copper | Various | Act by forming a protective layer on the metal surface via the azomethine (-C=N-) group. | aspur.rs |

| Schiff bases from 2-amino-6-methoxy-benzothiazole | Mild Steel | 1 M HCl | Inhibition efficiency is significantly greater than the parent amine and aldehyde, attributed to the imine group. | jocpr.com |

| Schiff bases from amino acids | Q235 Steel | Hydrochloric Acid | The presence of N, O, and S atoms, along with π-electrons, facilitates strong adsorption on the metal surface. | nih.gov |

Medicinal Chemistry and Biological Activity of 2 Benzyloxy 3 Methoxybenzaldehyde Derivatives

Pharmacological Profile and Therapeutic Potential

Derivatives of 2-(Benzyloxy)-3-methoxybenzaldehyde have demonstrated a notable pharmacological profile, particularly in the realms of anticancer and neuroprotective research. These activities stem from the compound's ability to interact with various cellular targets, influencing pathways involved in cell proliferation, apoptosis, and neuronal function.

Anticancer and Anti-Proliferative Activities.researchgate.netnih.gov

The anti-proliferative effects of this compound derivatives have been a primary focus of investigation. researchgate.net The presence of the benzyloxy group is thought to enhance the compound's lipophilicity, which facilitates its uptake into cells. This structural feature is critical for the observed cytotoxicity in various cancer cell lines.

Studies have shown that this compound and its analogs can interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. researchgate.netnih.gov Specifically, these compounds have been observed to cause an arrest in the G2/M phase of the cell cycle. nih.gov This disruption prevents cancer cells from dividing and proliferating. Morphological assessments and DNA fragmentation analysis have confirmed that these compounds lead to cell cycle arrest at the G2/M phase. nih.gov

A key mechanism of the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. nih.gov Research indicates that these compounds can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. researchgate.net Treatment with these derivatives has been shown to lead to a loss of mitochondrial membrane potential, a critical event in the initiation of apoptosis. nih.gov This disruption of mitochondrial function is a significant contributor to the compound's cell-killing ability. researchgate.net

The cytotoxic effects of this compound derivatives have been particularly noted against leukemia cell lines. researchgate.netnih.gov The parent compound, this compound, exhibits anti-proliferative activity in HL-60 leukemia cells. chemicalbook.comresearchgate.net Further studies on a series of its derivatives have demonstrated significant activity against the HL-60 cell line, with some compounds showing efficacy at concentrations between 1-10 microMolar. nih.gov Additionally, derivatives have been shown to induce cell death in the U937 leukemic cell line through DNA fragmentation, which in turn activates the intrinsic caspase 9 pathway. researchgate.net One potent analog, CCY-1a-E2, was found to have an IC50 of 5 μM in WEHI-3 leukemia cells after 24 hours of treatment. nih.gov

Table 1: Anticancer Activity of this compound Derivatives in Leukemia Cell Lines

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| This compound | HL-60 | Anti-proliferative activity, G2/M phase arrest | researchgate.net |

| Series of 2-(benzyloxy)benzaldehyde (B185962) derivatives | HL-60 | Significant activity at 1-10 µM, G2/M arrest, apoptosis | nih.gov |

| 2XP and 3BS | U937 | Induction of cell death via DNA fragmentation | researchgate.net |

| CCY-1a-E2 | WEHI-3 | IC50 of 5 µM after 24h treatment | nih.gov |

While much of the focus has been on leukemia, the potential of related structures in treating other cancers is also being explored. For instance, a newly synthesized benzimidazole-based N-heterocyclic carbene derivative, IMBZC, has shown significant anticancer effects against colorectal cancer (CRC) cells. mdpi.com This compound induced apoptosis and inhibited cancer cell migration and colony formation in HT29 and SW620 colorectal adenocarcinoma cell lines. mdpi.com Specifically, IMBZC treatment led to an increase in the expression of pro-apoptotic proteins p53 and Bax, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.com

Neuroprotective Effects and Neurodegenerative Disease Research

Beyond cancer, derivatives of 2-(benzyloxy)benzaldehyde are being investigated for their potential in treating neurodegenerative diseases. One area of research has focused on the development of neuroprotective agents that can combat the neuronal damage seen in conditions like ischemic stroke. nih.gov A series of novel benzyloxy benzamide (B126) derivatives were discovered to have neuroprotective activities in primary cortical neurons against glutamate-induced damage. nih.gov

Another study explored 2-(benzyloxy)arylureas as potential inhibitors of cyclophilin D (CypD), a mitochondrial enzyme involved in a process called mitochondrial permeability transition pore (mPTP) opening. nih.gov Excessive mPTP opening is linked to mitochondrial dysfunction and various diseases. nih.gov However, this particular study found that the synthesized 2-(benzyloxy)arylureas were only weak inhibitors of CypD and mPTP opening, suggesting their neuroprotective effects may not be directly related to this specific mechanism. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases. nih.govnih.gov The presence of a benzyloxy group, particularly at the para position of the B-ring in chalcone (B49325) derivatives, has been shown to enhance MAO-B inhibition. nih.gov

For instance, a series of benzyloxy-indolyl methylamines were synthesized and evaluated for their MAO inhibitory activity. Among them, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) emerged as a highly potent and selective "suicide" inhibitor of MAO-B. nih.gov The inhibitory constants (Ki) for MAO-A and MAO-B were determined to be 800±60 nM and 0.75±0.15 nM, respectively, indicating a high selectivity for MAO-B. nih.gov In another study, benzyloxy ortho/para-substituted chalcones were evaluated, with compound B10 showing the most potent inhibition of human MAO-B (hMAO-B) with an IC50 value of 0.067 μM. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against MAO-A and MAO-B.

| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity for MAO-B |

| FA-73 | 800 ± 60 | 0.75 ± 0.15 | 1066-fold |

| L-deprenyl | 376 ± 0.032 | 16.8 ± 0.1 | 22.4-fold |

Data sourced from a study on benzyloxy-indolyl methylamines. nih.gov

Mitigation of Oxidative Stress in Neuronal Cells

Oxidative stress is a key factor in the pathogenesis of neurodegenerative disorders. nih.govsemanticscholar.org Derivatives of this compound have shown potential in mitigating oxidative stress in neuronal cells. Studies on benzaldehyde (B42025) derivatives have demonstrated their ability to reduce the secretion of inflammatory mediators and pro-inflammatory factors. nih.gov Specifically, certain benzaldehydes have been found to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis, thereby protecting against β-amyloid-induced neurological damage. nih.gov This neuroprotective effect is partly attributed to the activation of antioxidant pathways. semanticscholar.org

Antimicrobial and Antiparasitic Properties

Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have exhibited antimicrobial activities against various bacterial species. orientjchem.orgresearchgate.net The presence of an α,β-unsaturated keto functional group is a key structural feature for this activity. researchgate.net In one study, a series of chalcone derivatives were tested against Gram-positive and Gram-negative bacteria, with some compounds showing moderate to good growth inhibition. orientjchem.orgnih.gov

Furthermore, some benzaldehyde derivatives have shown antiparasitic activity. nih.gov For example, certain prenyl-1,2,3-triazoles have been investigated as potential antimalarial drug candidates. nih.gov

The table below shows the minimum inhibitory concentration (MIC) of a novel (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide against resistant bacterial strains.

| Bacterial Strain | MIC (μg mL−1) | Growth Inhibition (%) |

| Staphylococcus aureus-MRSA (Sa-MRSA) | 2 | 99.4 |

| Acinetobacter baumannii-Multi Drug Resistant (Ab-MDR) | 16 | 98.2 |

Data from a study on 2-benzylidene-3-oxobutanamide derivatives. nih.gov

Antioxidant Activities

Benzaldehyde and its derivatives are known to possess antioxidant properties. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. Studies have shown that the introduction of hydroxyl and methoxy (B1213986) groups on the benzaldehyde ring can influence its antioxidant potential. For example, 2-hydroxy-4-methoxybenzaldehyde, a major component of the essential oil from Periploca sepium, has demonstrated significant antioxidant activity. nih.gov

Mechanisms of Biological Action at the Molecular Level

Interaction with Molecular Targets and Enzyme Inhibition

The biological activities of this compound derivatives are a result of their interactions with specific molecular targets. In the case of MAO-B inhibition, these compounds act as inhibitors by binding to the active site of the enzyme. nih.gov The benzyloxy group plays a critical role in this selective binding. nih.gov Molecular docking studies have shown that these inhibitors can fit into the active site cavity of hMAO-B, with interactions such as π-π stacking contributing to the binding affinity. nih.gov

DNA Binding and Intercalation Studies

Some derivatives of this compound have been found to interact with DNA. nih.gov These interactions can occur through intercalation, groove binding, or electrostatic interactions. srce.hr For instance, certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in cancer cells, and DNA fragmentation analysis suggests an interaction with DNA. nih.gov The ability of small molecules to bind to DNA is a significant aspect of their potential as anticancer agents. srce.hrnih.gov Studies have shown that some benzimidazole (B57391) derivatives, which share structural similarities with some of the studied compounds, can bind to the minor groove of DNA. nih.gov

Modulation of Biochemical Pathways

Derivatives of this compound have been shown to influence cellular processes through the modulation of specific biochemical pathways, particularly those involved in cell proliferation and apoptosis. The parent compound, this compound, exhibits anti-proliferative effects in HL-60 leukemia cancer cells. rsc.orgnih.gov Mechanistic studies indicate that its mode of action involves inducing apoptosis by disrupting mitochondrial function and causing cell cycle arrest at the G2/M phase. rsc.orgnih.gov

Further modifications of the benzaldehyde core lead to compounds that can interact with other specific pathways. For instance, derivatives where the aldehyde is converted to a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). This enzyme is a key player in the biosynthesis of hydroxyeicosatetraenoic acid (HETE) metabolites, which are signaling molecules involved in inflammation, platelet aggregation, and cell proliferation. The inhibition of the 12-LOX pathway by these derivatives demonstrates their potential in managing conditions like skin diseases, diabetes, and cancer.

Cytochrome P450 Enzyme Inhibition

The interaction of chemical compounds with Cytochrome P450 (CYP450) enzymes is a critical aspect of medicinal chemistry, as these enzymes are central to drug metabolism. Direct studies on the inhibitory effects of this compound on specific CYP450 isoforms are limited. However, research on structurally related compounds provides some insight.

In vitro studies conducted on vanillin (B372448) and ethyl vanillin, which share the methoxybenzaldehyde core, showed no significant inhibitory effect on the activity of five major human CYP450 enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2E1, and CYP3A4) at concentrations up to 128 µM. nih.gov In contrast, in vivo studies in rats treated with vanillin or ethyl vanillin revealed a decrease in CYP1A2 activity and an increase in CYP2E1 activity, suggesting potential for drug-drug interactions with drugs metabolized by these enzymes. nih.gov Computational analyses of vanillin's interaction with CYP1A2 and CYP2E1 suggest a stable binding within the active site and propose a potential mechanism-based inactivation pathway involving aldehyde deformylation. rsc.org While these findings pertain to vanillin, they highlight the potential for the benzaldehyde moiety to interact with CYP enzymes, warranting further investigation for its benzyloxy-substituted derivatives.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, guiding the design of more potent and selective therapeutic agents.

The placement and presence of the benzyloxy and methoxy groups on the benzaldehyde ring are critical determinants of biological activity. The parent compound, this compound, by itself, demonstrates only weak anticancer activity. rsc.orgnih.gov

The position of the methoxy group has a notable effect on inhibitory activity. In a series of benzyloxybenzaldehyde derivatives designed as ALDH1A3 inhibitors, a compound with a methoxy group meta to the aldehyde was found to have different activity compared to other substitution patterns, highlighting the sensitivity of the binding pocket to substituent placement. nih.gov Similarly, SAR studies on benzyloxy chalcones as inhibitors of monoamine oxidase B (MAO-B) revealed that a benzyloxy group at the para position of the B-ring conferred significantly higher inhibitory activity than when it was at the ortho position. sigmaaldrich.com These findings underscore that the specific arrangement of these substitutions is crucial for optimal interaction with biological targets.

Modification of the aldehyde functional group in this compound is a key strategy for altering and enhancing its pharmacological effects. Transforming this side chain has led to the development of derivatives with distinct and improved biological activities.

For example, converting the aldehyde into a benzylamino-benzenesulfonamide structure results in potent and highly selective inhibitors of 12-lipoxygenase (12-LOX), with nanomolar potency. Another approach involves creating O-benzyl oximes from a similar benzaldehyde core, which yields dual-acting agents with both aldose reductase (ALR2) inhibitory and antioxidant properties. Furthermore, the synthesis of complex conjugates by modifying the aldehyde group, such as those involving benzimidazole and benzenesulfonate (B1194179), has been shown to dramatically increase antileukemic activity compared to the parent benzylvanillin. nih.gov

The following table summarizes the pharmacological effects resulting from various side-chain modifications.

| Parent Scaffold | Side-Chain Modification | Resulting Derivative Type | Primary Pharmacological Effect | Reference |

| 2-Hydroxy-3-methoxybenzaldehyde (B140153) | Reductive amination with aminobenzenesulfonamide | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent and selective 12-LOX inhibition | |

| Polyhydroxy-benzaldehyde | Reaction with O-benzylhydroxylamines | (E)-Benzaldehyde O-benzyl oxime | Aldose Reductase (ALR2) inhibition, antioxidant activity | |

| This compound | Conjugation with benzimidazole and another benzylvanillin unit | N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP) | Enhanced antileukemic activity via DNA binding | nih.gov |

| This compound | Conjugation with benzenesulfonate | (R/S)-1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate (3BS) | Enhanced antileukemic activity via DNA binding | nih.gov |

The rational design and synthesis of analogues based on the this compound scaffold are driven by SAR insights to achieve improved therapeutic efficacy. Synthetic strategies often involve modifying the aldehyde group or altering the substitution pattern on the aromatic ring.

Molecular conjugation, the strategy of linking two or more distinct pharmacophores, has proven highly effective for enhancing the biological activity of this compound. Benzyl-o-vanillin and the benzimidazole nucleus are both recognized as important structures in drug discovery. rsc.orgnih.gov